1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-
CAS No.: 14422-76-5
Cat. No.: VC15895569
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14422-76-5 |
|---|---|
| Molecular Formula | C17H12ClNO2 |
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | 2-chloro-3-(N-methylanilino)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C17H12ClNO2/c1-19(11-7-3-2-4-8-11)15-14(18)16(20)12-9-5-6-10-13(12)17(15)21/h2-10H,1H3 |
| Standard InChI Key | LBICNJDBFBDRHW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- is systematically named as 2-chloro-3-(N-methylanilino)naphthalene-1,4-dione under IUPAC guidelines. Its structure comprises a naphthalene backbone (two fused benzene rings) with ketone groups at positions 1 and 4, a chlorine atom at position 2, and an N-methylaniline substituent at position 3 (Figure 1) . The canonical SMILES representation is CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl, reflecting the connectivity of functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | 2-chloro-3-(N-methylanilino)naphthalene-1,4-dione |
| CAS Registry Number | 14422-76-5 |
| XLogP3 (Predicted) | 4.2 |
The compound’s hydrophobicity, inferred from its predicted XLogP3 value of 4.2, suggests moderate lipid solubility, which may influence its bioavailability and membrane permeability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,4-naphthalenedione, 2-chloro-3-(methylphenylamino)- typically involves sequential functionalization of the naphthoquinone core. A representative approach includes:
-
Chlorination: Introducing a chlorine atom at position 2 of 1,4-naphthoquinone using chlorinating agents such as or in the presence of Lewis acids.
-
Amination: Reacting the chlorinated intermediate with N-methylaniline under nucleophilic aromatic substitution (SNAr) conditions. This step often requires elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF) to facilitate displacement of the chloride by the amine.
Table 2: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Solvent | Temperature | Duration |
|---|---|---|---|---|
| Chlorination | , AlCl | DCM | 0–25°C | 4–6 h |
| Amination | N-Methylaniline, KCO | DMF | 80°C | 12 h |
Purification is typically achieved via column chromatography or recrystallization from ethanol, yielding the final product as a crystalline solid .
Scalability and Industrial Production
Industrial-scale synthesis faces challenges related to the toxicity of chlorinating agents and the need for controlled reaction conditions to prevent side reactions (e.g., over-chlorination). Recent advances in flow chemistry have enabled safer handling of hazardous reagents and improved yields for similar naphthoquinone derivatives .
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